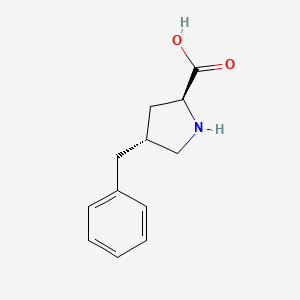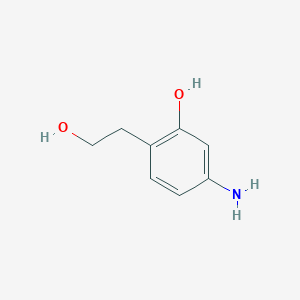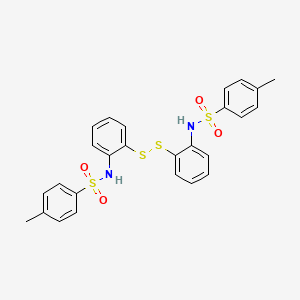
Tert-butyl (6-cyanopyridin-2-yl)carbamate
Descripción general
Descripción
Tert-butyl (6-cyanopyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its role in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6-cyanopyridin-2-yl)carbamate typically involves the reaction of 6-cyanopyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium bis(trimethylsilyl)amide. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as the solvent, and is maintained at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, often incorporating continuous flow techniques and automated systems to handle the reagents and reaction conditions. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl (6-cyanopyridin-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The carbamate group can be substituted by nucleophiles under basic conditions.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl group, yielding the free amine.
Oxidation and Reduction: While less common, the pyridine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Hydrolysis: Trifluoroacetic acid or hydrochloric acid in aqueous or organic solvents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Various substituted carbamates depending on the nucleophile used.
Hydrolysis: 6-cyanopyridine and tert-butyl alcohol.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (6-cyanopyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (6-cyanopyridin-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group is stable under a variety of conditions, protecting the amine functionality during synthetic transformations. It can be selectively removed by acid-catalyzed hydrolysis, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparación Con Compuestos Similares
- Tert-butyl (6-chloropyridin-2-yl)carbamate
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- Tert-butyl (6-bromopyridin-2-yl)carbamate
Comparison: Tert-butyl (6-cyanopyridin-2-yl)carbamate is unique due to the presence of the cyano group, which can participate in additional reactions such as nucleophilic addition or cyclization. This makes it more versatile compared to its analogs like tert-butyl (6-chloropyridin-2-yl)carbamate, which lacks such reactive functionality .
Propiedades
IUPAC Name |
tert-butyl N-(6-cyanopyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWPXDJZHYBHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-hydroxy-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B3190138.png)






